molecular formula C16H15FO3 B7962615 Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate

Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate

Cat. No.: B7962615
M. Wt: 274.29 g/mol
InChI Key: KNMVYEMRIFWCEJ-UHFFFAOYSA-N
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Description

Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate is an organic compound characterized by its unique structure, which includes a fluoro and methoxy substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate typically involves a multi-step process. One common method includes the Friedel-Crafts acylation followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride for the acylation step and acidic conditions for the esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-[3-(4-fluoro-2-methoxyphenyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-19-15-10-13(17)6-7-14(15)12-5-3-4-11(8-12)9-16(18)20-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMVYEMRIFWCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=CC=CC(=C2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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